3,3'-Bithiophene-5-carboxaldehyde

Vue d'ensemble

Description

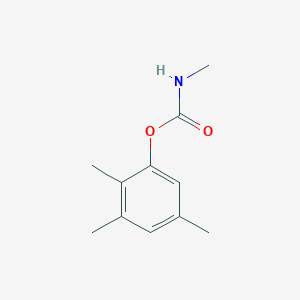

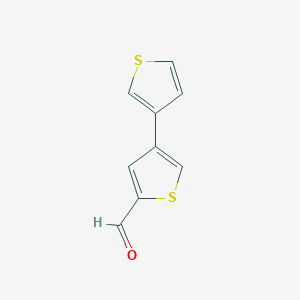

3,3’-Bithiophene-5-carboxaldehyde is a solid compound that appears as a powder or crystalline powder or chunks . It has a molecular formula of C9H6OS2 and a molecular weight of 194.27 .

Molecular Structure Analysis

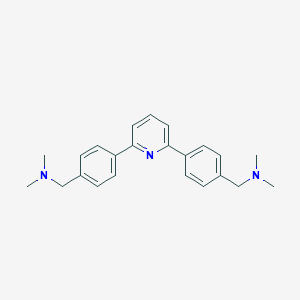

The molecular structure of 3,3’-Bithiophene-5-carboxaldehyde is represented by the SMILES stringO=Cc1cc(cs1)-c2ccsc2 . This compound is a derivative of thiophene, which is a heterocyclic compound with a five-membered ring containing four carbon atoms and one sulfur atom . Physical And Chemical Properties Analysis

3,3’-Bithiophene-5-carboxaldehyde is a solid compound with a melting point of 101-104 °C . It has a predicted boiling point of 283.0±30.0 °C and a predicted density of 1.336±0.06 g/cm3 .Applications De Recherche Scientifique

Synthesis and Polymer Applications

3,3'-Bithiophene-5-carboxaldehyde and related bithiophene derivatives are versatile precursors in the synthesis of various organic semiconductors. Bhuwalka et al. (2015) discussed the synthesis of bithiophene-based dicarboxaldehydes, highlighting their utility as electron-rich building blocks for creating arylene vinylene-based organic semiconductors. These compounds are synthesized from a novel functional bithiophene and show promise in facilitating the development of donor-acceptor copolymers with applications in electronic devices (Bhuwalka et al., 2015).

Surface Functionalization of Inorganic Nanomaterials

The functionalization of inorganic nanotubes and fullerene-like nanoparticles of tungsten disulfide (INT/IF-WS2) via the Vilsmeier–Haack reaction using bithiophene derivatives, including 3,3'-Bithiophene-5-carboxaldehyde, has been explored by Raichman et al. (2016). This approach aims to enhance the electro-conductivity and mechanical properties of these nanomaterials, showing the potential of bithiophene derivatives in modifying the surface properties of inorganic nanotubes for advanced material applications (Raichman et al., 2016).

Electronic and Structural Properties

Pomerantz et al. (2002) and Casanovas et al. (2005) investigated the structural and electronic effects of carboxylic acid substitution on bithiophene derivatives. Their work provides insights into the conformational changes and electronic properties of these molecules, which are crucial for their application in electronic devices and materials science. These studies reveal the potential of bithiophene derivatives in the development of materials with tailored electronic properties (Pomerantz et al., 2002) (Casanovas et al., 2005).

Electrochemical and Luminescent Properties

The synthesis and characterization of donor-acceptor-donor molecules based on quinoline acceptor units with Schiff base bridges, incorporating bithiophene derivatives such as 3,3'-Bithiophene-5-carboxaldehyde, have been studied by Kotowicz et al. (2017). These compounds exhibit significant electrochemical and photophysical properties, indicating their potential in optoelectronic applications and as materials for light-emitting devices (Kotowicz et al., 2017).

Safety And Hazards

The safety and hazards associated with 3,3’-Bithiophene-5-carboxaldehyde are represented by the GHS07 symbol, indicating that it’s harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes if it gets in the eyes (P305+P351+P338) .

Propriétés

IUPAC Name |

4-thiophen-3-ylthiophene-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6OS2/c10-4-9-3-8(6-12-9)7-1-2-11-5-7/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIXDIVGXUUHIPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1C2=CSC(=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60584730 | |

| Record name | [3,3'-Bithiophene]-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60584730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[3,3'-Bithiophene]-5-carbaldehyde | |

CAS RN |

137320-59-3 | |

| Record name | [3,3'-Bithiophene]-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60584730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(1R,3R)-3-acetyl-2,2-dimethylcyclobutyl]acetonitrile](/img/structure/B150100.png)

![[(2R,3R,4S,5R)-5-(6-methoxypurin-9-yl)-3,4-bis(2-methylpropanoyloxy)oxolan-2-yl]methyl 2-methylpropanoate](/img/structure/B150104.png)

![N,N-Dimethyl-2-[4-[(E)-2-(3-methyl-1,2-oxazol-5-yl)ethenyl]phenoxy]ethanamine;hydrochloride](/img/structure/B150113.png)